

# Introduction: Nomenclature, Structure, and Significance

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## Compound of Interest

Compound Name: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile

Cat. No.: B3030064

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**2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile** (CAS Number: 861069-45-6) is a multifunctional organic compound belonging to the class of substituted arylacetonitriles.[1][2] These molecules are recognized as valuable synthetic precursors due to the versatile reactivity of the nitrile functional group, which can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems.[3]

The structure is characterized by a benzene ring substituted with a methoxy group at the C3 position, an isopropoxy group at the C4 position, and an acetonitrile moiety at the C1 position. This substitution pattern makes it a derivative of homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals.[4] Its structure is closely related to homoveratronitrile (3,4-dimethoxyphenylacetonitrile), another fundamental building block in medicinal chemistry.[5] The strategic placement of the lipophilic isopropoxy group in place of a hydroxyl or methoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a target of interest for analog-based drug discovery programs.

IUPAC Name: **2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile**[1] Synonyms: 3-Methoxy-4-(1-methylethoxy)benzeneacetonitrile[2]

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data for **2-(4-isopropoxy-3-methoxyphenyl)acetonitrile** are summarized

below.

Property	Value	Source
CAS Number	861069-45-6	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	205.25 g/mol	[1][2]
SMILES	<chem>N#CCC1=CC=C(OC(C)C)C(O)C=C1</chem>	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

## Predicted Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures based on its molecular structure.

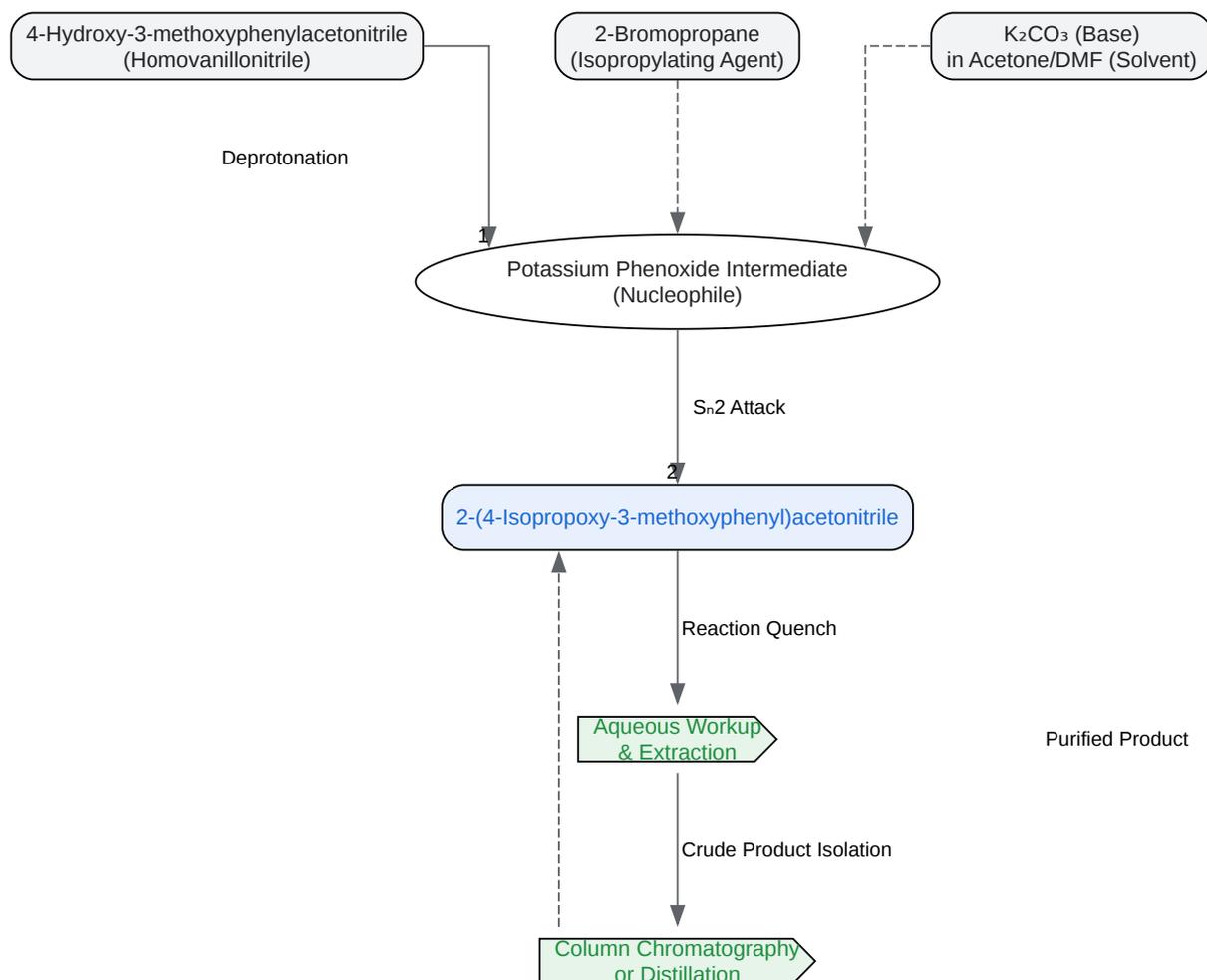
Technique	Expected Signature
<sup>1</sup> H NMR	δ (ppm): ~1.3-1.4 (d, 6H, -CH(CH <sub>3</sub> ) <sub>2</sub> ), ~3.7 (s, 2H, -CH <sub>2</sub> CN), ~3.8-3.9 (s, 3H, -OCH <sub>3</sub> ), ~4.4-4.6 (sept, 1H, -CH(CH <sub>3</sub> ) <sub>2</sub> ), ~6.8-7.0 (m, 3H, Ar-H)
<sup>13</sup> C NMR	δ (ppm): ~22 (isopropyl methyls), ~23 (benzylic CH <sub>2</sub> ), ~56 (methoxy), ~71 (isopropyl CH), ~112-122 (aromatic CHs and nitrile C), ~118 (nitrile CN), ~148-150 (aromatic C-O)
IR (Infrared)	ν (cm <sup>-1</sup> ): ~2250 (C≡N stretch, sharp, medium), ~2850-3000 (C-H sp <sup>3</sup> stretch), ~1500-1600 (C=C aromatic stretch), ~1200-1270 (C-O ether stretch)
MS (Mass Spec)	[M] <sup>+</sup> : m/z = 205.11 (calculated for C <sub>12</sub> H <sub>15</sub> NO <sub>2</sub> )

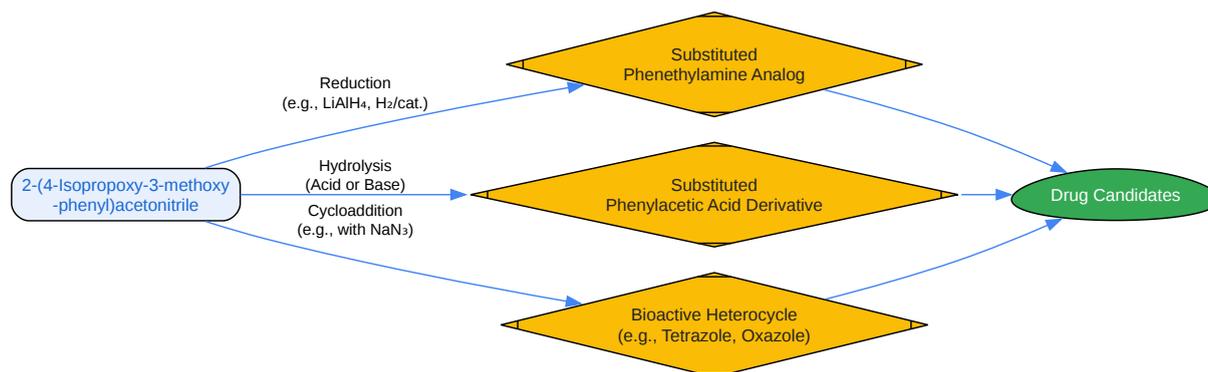
## Synthesis and Mechanistic Considerations

The most direct and industrially scalable approach for preparing **2-(4-isopropoxy-3-methoxyphenyl)acetonitrile** is via a Williamson ether synthesis. This method involves the O-alkylation of the readily available precursor, 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile), with an appropriate isopropylating agent.

## Synthetic Workflow

The reaction proceeds by deprotonating the phenolic hydroxyl group of the starting material with a mild base, such as potassium carbonate, to form a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic isopropyl source, typically 2-bromopropane or 2-iodopropane, in an S<sub>N</sub>2 reaction to form the desired ether linkage.





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## Sources

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